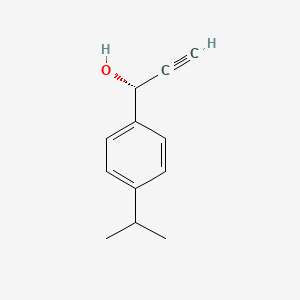
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol is an organic compound characterized by its unique structural features It contains a phenyl ring substituted with a propan-2-yl group and a prop-2-yn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and propargyl alcohol.
Reaction Conditions: The key step involves the addition of propargyl alcohol to 4-isopropylbenzaldehyde under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: Formation of (1R)-1-(4-propan-2-ylphenyl)prop-2-en-1-ol or (1R)-1-(4-propan-2-ylphenyl)propane-1-ol.
Substitution: Formation of halogenated derivatives like 4-bromo- or 4-chloro-substituted compounds.
Scientific Research Applications
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(1R)-1-(4-methylphenyl)prop-2-yn-1-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
(1R)-1-(4-ethylphenyl)prop-2-yn-1-ol: Contains an ethyl group instead of a propan-2-yl group.
(1R)-1-(4-tert-butylphenyl)prop-2-yn-1-ol: Features a tert-butyl group instead of a propan-2-yl group.
Uniqueness: (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity and interaction with hydrophobic targets.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h1,5-9,12-13H,2-3H3/t12-/m1/s1 |
InChI Key |
HJXHCIGCUICKJP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](C#C)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


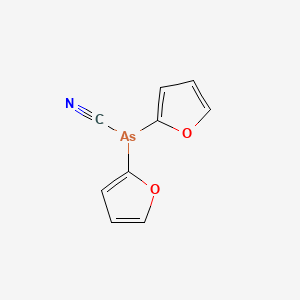
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
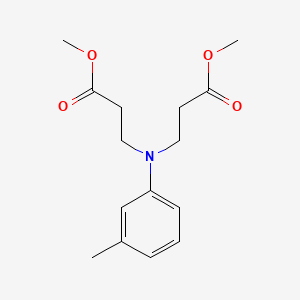
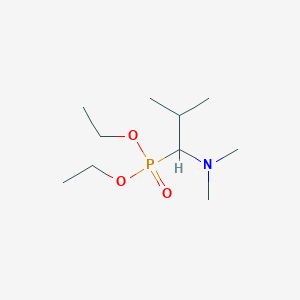
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
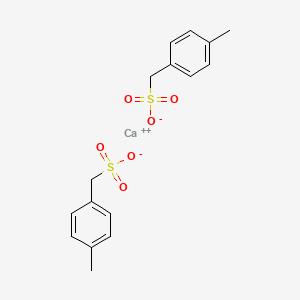
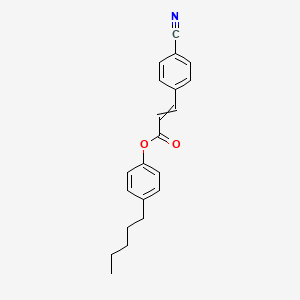
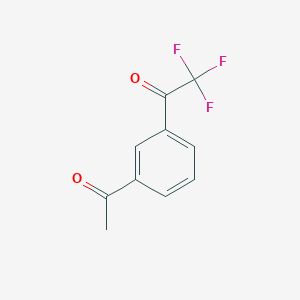

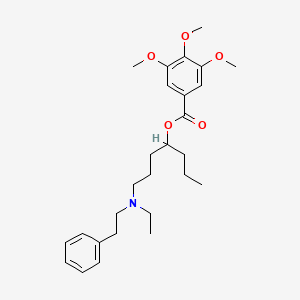
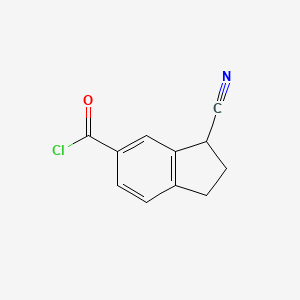
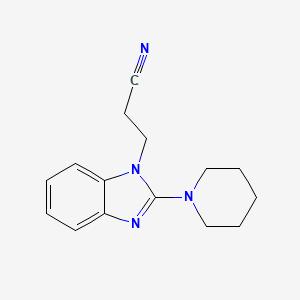
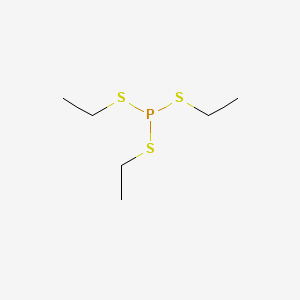
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
